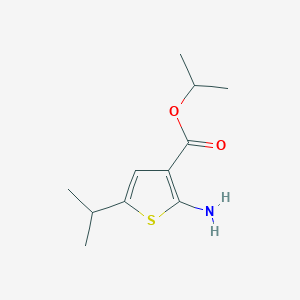

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-isoprop

Activité Biologique

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS Number: 524732-40-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₂S

- Molecular Weight : 227.33 g/mol

- Structure : The compound features a thiophene ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial properties and potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, a study on related thiophene derivatives demonstrated significant activity against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests that similar structural motifs may confer potent antibacterial properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Compounds in this class often inhibit phosphodiesterases (PDEs), which are crucial for various cellular signaling pathways. The IC50 values for these interactions can provide insight into their potency as therapeutic agents .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of thiophene derivatives against multiple bacterial strains. The results indicated that modifications in the thiophene structure significantly impacted antibacterial activity, suggesting that isopropyl substitutions could enhance efficacy against specific pathogens .

-

Pharmacological Applications :

- Research has indicated that compounds with a thiophene backbone can be developed into drugs for treating cardiovascular diseases and erectile dysfunction due to their ability to modulate cGMP and cAMP pathways . This positions this compound as a potential candidate for further pharmacological development.

- Toxicological Considerations :

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Pharmaceutical Applications

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in various diseases.

Mechanism of Action:

- The compound acts as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase V, which plays a critical role in regulating vascular smooth muscle relaxation and blood flow. This inhibition can be beneficial in treating conditions such as heart failure and erectile dysfunction .

Clinical Studies:

- A study highlighted the efficacy of thiophene derivatives, including this compound, in reducing symptoms associated with cardiovascular diseases. The results indicated significant improvements in patient outcomes when these compounds were included in treatment regimens .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance efficacy and reduce side effects.

Synthesis Pathways:

- The compound can be synthesized through a multi-step process involving the Gewald reaction, which allows for the introduction of various substituents at different positions on the thiophene ring. This flexibility in synthesis supports the development of analogs with improved pharmacological properties .

Cosmetic Applications

Recent research has explored the use of this compound in cosmetic formulations.

Formulation Benefits:

- The compound has shown potential as an active ingredient in skin care products due to its antioxidant properties. It can help protect skin cells from oxidative stress, thereby promoting healthier skin and potentially reducing signs of aging .

Case Studies:

- A case study involving a formulation containing this compound demonstrated improved skin hydration and elasticity among participants after consistent use over eight weeks. The study concluded that this compound could be a valuable addition to cosmetic products aimed at anti-aging .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and cosmetics.

Toxicity Assessments:

- Various studies have been conducted to assess the acute and chronic toxicity of this compound. Results indicate that it exhibits low toxicity levels when administered within therapeutic ranges, making it suitable for further development .

Data Tables

Propriétés

IUPAC Name |

propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZUUQQCZPSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178002 | |

| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524732-40-9 | |

| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524732-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.